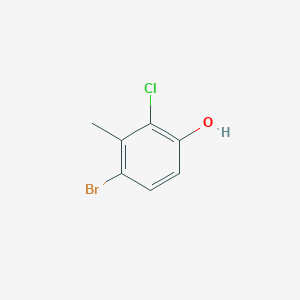

4-Bromo-2-chloro-3-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-3-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKZGVNOJVYDTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-chloro-3-methylphenol

CAS Number: 1799612-08-0

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-3-methylphenol, a halogenated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes known information with a scientifically grounded analysis of its structural analogs. The document covers its chemical identity, inferred physicochemical properties, a plausible synthetic pathway, expected reactivity, and predicted spectroscopic characteristics. Furthermore, it discusses potential biological activities and toxicological considerations based on the broader class of halogenated phenols. This guide is intended to serve as a foundational resource, highlighting both what is known and the areas requiring further empirical investigation.

Introduction: The Significance of Halogenated Phenols

Halogenated phenols represent a broad class of organic compounds that have garnered significant attention in medicinal chemistry, materials science, and environmental science. The introduction of halogen atoms onto a phenol scaffold can dramatically alter its electronic properties, lipophilicity, and metabolic stability, leading to a wide range of biological activities.[1] These compounds are utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] this compound, with its specific substitution pattern, presents a unique combination of steric and electronic features that make it a compelling, albeit understudied, molecule for further investigation.

Chemical and Physical Properties

Direct experimental data for this compound is not extensively reported in the literature. However, its fundamental properties can be reliably predicted and are available from chemical databases.

| Property | Value | Source |

| CAS Number | 1799612-08-0 | [2][3] |

| Molecular Formula | C₇H₆BrClO | [3] |

| Molecular Weight | 221.48 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Predicted XLogP3 | 3.2 | [3] |

| Predicted Hydrogen Bond Donor Count | 1 | [3] |

| Predicted Hydrogen Bond Acceptor Count | 1 | [3] |

| Predicted Rotatable Bond Count | 0 | [3] |

The predicted octanol-water partition coefficient (XLogP3) of 3.2 suggests that this compound is a lipophilic compound, a characteristic that often correlates with membrane permeability and potential for bioaccumulation.

Synthesis and Reactivity

Proposed Synthetic Pathway

The subsequent and final step would be the regioselective bromination of 2-chloro-3-methylphenol. The hydroxyl group is a strongly activating, ortho, para-director, while the chloro and methyl groups are also ortho, para-directing, albeit with different activating or deactivating strengths. The interplay of these directing effects will govern the position of bromination. Given that the position para to the strongly activating hydroxyl group is already occupied by the bromine atom in the target molecule, the bromination would need to occur at one of the ortho positions. The regioselectivity of phenol bromination can be influenced by the choice of brominating agent and reaction conditions.[5][6][7]

A potential synthetic workflow is proposed below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 2-chloro-3-methylphenol in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of a brominating agent, such as N-Bromosuccinimide (NBS) or a dilute solution of bromine, to the reaction mixture with constant stirring. The choice of brominating agent and the potential use of a catalyst would be critical for achieving the desired regioselectivity.[8]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.

Disclaimer: This is a proposed protocol and would require optimization and validation.

Expected Reactivity

The reactivity of this compound will be largely dictated by the phenolic hydroxyl group and the aromatic ring substituted with electron-withdrawing (chloro, bromo) and electron-donating (methyl, hydroxyl) groups.

-

Electrophilic Aromatic Substitution: The phenol ring is activated towards further electrophilic substitution, with the hydroxyl group being a strong ortho, para-director. However, the existing substituents will influence the position of any subsequent substitution.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions such as etherification, esterification, and O-alkylation.

-

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogens may render the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less favorable than electrophilic substitution on a phenol ring.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.[9][10][11] The hydroxyl proton signal is typically a broad singlet, and its chemical shift is concentration and solvent-dependent. Its identity can be confirmed by a D₂O exchange experiment.[12]

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon attached to the hydroxyl group (ipso-carbon) will be significantly deshielded.[13] The chemical shifts of the other aromatic carbons will be influenced by the inductive and resonance effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.[14][15][16]

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, broadened by hydrogen bonding.[17]

-

C-O Stretch: An absorption band around 1200 cm⁻¹ corresponding to the C-O stretching vibration.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Characteristic bands in the 1450-1600 cm⁻¹ region.

-

C-Br and C-Cl Stretches: These will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of bromine and chlorine will result in isotopic peaks (M+2, M+4, etc.) with predictable relative intensities. Common fragmentation pathways for phenols include the loss of CO, CHO, and cleavage of the C-C bonds of the aromatic ring.[18][19][20][21] The fragmentation of halogenated aromatic compounds can also involve the loss of halogen atoms.[22]

Potential Biological Activity and Toxicological Profile

Medicinal Chemistry Relevance

Halogenated phenols are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific substitution pattern of this compound could impart unique pharmacological properties. Further screening and biological evaluation would be necessary to determine its potential as a lead compound in drug discovery.

Toxicological Considerations

Chlorophenols and their derivatives are recognized as environmental pollutants, and their toxicity is a subject of concern.[1][23][24] The toxicity of halogenated phenols generally increases with the degree of halogenation.[25][26][27][28] These compounds can be persistent in the environment and may have adverse effects on human health and ecosystems.[1]

General Toxicological Profile of Halogenated Phenols:

-

Acute Toxicity: Can cause irritation to the skin, eyes, and respiratory tract. Higher exposures may lead to more severe systemic effects.[29]

-

Chronic Toxicity: Long-term exposure has been associated with a range of health issues.[29]

-

Carcinogenicity and Mutagenicity: Some chlorinated phenols are classified as potential carcinogens.[1]

-

Endocrine Disruption: Halogenated phenols can interfere with the endocrine system.

Given these general trends, it is prudent to handle this compound with appropriate safety precautions in a laboratory setting. A full toxicological assessment of this specific compound is warranted.

Conclusion and Future Directions

This compound is a halogenated phenol with a unique substitution pattern that suggests potential for interesting chemical and biological properties. While direct experimental data is currently limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthetic route offers a starting point for its preparation, and the predicted spectroscopic data can aid in its characterization. Further research is needed to elucidate its precise physicochemical properties, reactivity, and biological activity. Such studies will be crucial in determining the potential applications of this compound in medicinal chemistry and other fields.

References

-

Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Oxford Academic. Retrieved from [Link]

-

Experimental and Theoretical Investigations of the Bromination of Phenols with β and γ Aliphatic Substituents, including Rings. (n.d.). ACS Publications. Retrieved from [Link]

-

(2012). A QSAR Study of the Acute Toxicity of Halogenated Phenols. ResearchGate. Retrieved from [Link]

-

(n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from [Link]

-

(n.d.). 2-Chloro-m-cresol. Wikipedia. Retrieved from [Link]

-

(2019, July 3). Regioselective Synthesis of Brominated Phenols. ChemistryViews. Retrieved from [Link]

-

(n.d.). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. Retrieved from [Link]

-

(n.d.). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. National Center for Biotechnology Information. Retrieved from [Link]

-

(n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Science Publishing. Retrieved from [Link]

-

(n.d.). Regioselective bromination of phenols. ResearchGate. Retrieved from [Link]

-

(n.d.). Spectroscopy Tutorial: Phenols and Enols. University of Colorado Boulder. Retrieved from [Link]

-

(2012). QSAR of Acute Toxicity of Halogenated Phenol to Green Fluorescent Protein by Using Density Functional Theory. ResearchGate. Retrieved from [Link]

-

(2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

-

(2012). A QSAR Study of the Acute Toxicity of Halogenated Phenols. ResearchGate. Retrieved from [Link]

-

(n.d.). infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of phenol image diagram. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

-

(n.d.). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. ACS Publications. Retrieved from [Link]

-

(n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

(2014). Acute toxicity of halogenated phenols: Combining DFT and QSAR studies. ResearchGate. Retrieved from [Link]

-

(2024). Acute toxicity assessment and QSAR modeling of zebrafish embryos exposed to methyl paraben and its halogenated byproducts. PubMed. Retrieved from [Link]

-

(2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

-

(n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. National Center for Biotechnology Information. Retrieved from [Link]

-

(n.d.). HEALTH EFFECTS - Toxicological Profile for Chlorophenols. National Center for Biotechnology Information. Retrieved from [Link]

-

(1980, May 30). Program Directive - Wood Preservatives Containing Chlorinated Phenols (A-203). Oregon OSHA. Retrieved from [Link]

-

(2022, February 17). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Cambridge Open Engage. Retrieved from [Link]

-

(n.d.). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. Retrieved from [Link]

-

(n.d.). 6-Bromo-2-chloro-3-methylphenol. PubChem. Retrieved from [Link]

-

(n.d.). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. National Center for Biotechnology Information. Retrieved from [Link]

-

(n.d.). ToxGuide for Chlorophenols. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

(n.d.). Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

(n.d.). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. IRIS SNS. Retrieved from [Link]

- (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols. Google Patents.

- (n.d.). EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols. Google Patents.

-

(n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company. Retrieved from [Link]

-

(n.d.). This compound. PubChem. Retrieved from [Link]

-

(n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

(2025, December 19). mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion values. Doc Brown's chemistry revision notes. Retrieved from [Link]

-

(n.d.). 2-Chloro-m-cresol. PubChem. Retrieved from [Link]

-

(n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]

-

(2013, July 15). Mass spectrometric characterization of halogenated flame retardants. PubMed. Retrieved from [Link]

-

(2014). Chapter 25. Polychlorinated biphenyls, polybrominated biphenyls, and brominated flame retardants. ResearchGate. Retrieved from [Link]

-

(n.d.). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. Retrieved from [Link]

-

(2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Retrieved from [Link]

-

(n.d.). Exploring the potential association between brominated diphenyl ethers, polychlorinated biphenyls, organochlorine pesticides, perfluorinated compounds, phthalates, and bisphenol A in polycystic ovary syndrome: a case-control study. PubMed. Retrieved from [Link]

-

(2024, October 9). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. Retrieved from [Link]

-

(n.d.). Applications of polychlorinated biphenyls. PubMed. Retrieved from [Link]

Sources

- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1799612-08-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C7H6BrClO | CID 118157062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-m-cresol - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. pubs.acs.org [pubs.acs.org]

- 18. whitman.edu [whitman.edu]

- 19. mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion valuesDoc Brown's chemistry revision notes [docbrown.info]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Mass spectrometric characterization of halogenated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. atsdr.cdc.gov [atsdr.cdc.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Acute toxicity assessment and QSAR modeling of zebrafish embryos exposed to methyl paraben and its halogenated byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. osha.oregon.gov [osha.oregon.gov]

An In-Depth Technical Guide to 4-Bromo-2-chloro-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, this guide is crafted to provide a comprehensive technical overview of 4-bromo-2-chloro-3-methylphenol. The intention is to move beyond a simple recitation of facts and delve into the causality behind its chemical behavior and potential applications. This document is structured to offer a fluid narrative, grounded in established chemical principles, to support researchers and drug development professionals in their work with this and similar halogenated phenolic compounds. While experimentally determined data for this specific molecule is not widely available in peer-reviewed literature, this guide synthesizes information from authoritative databases and analogous compounds to provide a robust predictive profile.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound belonging to the phenol family. Its structure is characterized by a benzene ring functionalized with a hydroxyl group, a bromine atom, a chlorine atom, and a methyl group.

Structure and Identifiers

The unique arrangement of these substituents on the phenolic ring dictates its chemical reactivity and potential biological activity.

-

IUPAC Name: this compound[1]

-

CAS Number: 1799612-08-0[1]

-

Molecular Formula: C₇H₆BrClO[1]

-

Molecular Weight: 221.48 g/mol [1]

-

Canonical SMILES: CC1=C(C=CC(=C1Cl)O)Br[1]

-

InChI Key: WBKZGVNOJVYDTD-UHFFFAOYSA-N[1]

Physicochemical Data

The following table summarizes key computed physicochemical properties, which are crucial for predicting its behavior in various solvents and biological systems. It is important to note that these are computationally derived values and experimental verification is recommended.

| Property | Value | Source |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 219.92906 Da | PubChem[1] |

| Monoisotopic Mass | 219.92906 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Section 2: Synthesis and Reactivity

Predicted Synthesis Pathway

A plausible synthetic route would involve the sequential halogenation of 3-methylphenol (m-cresol). The hydroxyl group is a strongly activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director.

A potential synthetic approach could be the chlorination of 4-bromo-3-methylphenol or the bromination of 2-chloro-3-methylphenol. The regioselectivity of these reactions would be influenced by the directing effects of the existing substituents and the reaction conditions employed. For instance, the synthesis of 4-bromo-3-methylphenol often involves the bromination of m-cresol.[2]

Conceptual Experimental Protocol for Synthesis:

-

Step 1: Chlorination of 3-methylphenol. 3-methylphenol would be dissolved in a suitable inert solvent (e.g., a chlorinated solvent or a non-polar aprotic solvent). A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), would be added portion-wise, likely at a controlled temperature to manage the exothermic reaction and improve regioselectivity. The reaction would likely be monitored by techniques like TLC or GC-MS to follow the consumption of the starting material and the formation of chlorinated intermediates.

-

Step 2: Bromination of the chlorinated intermediate. The resulting 2-chloro-3-methylphenol would then be subjected to bromination. A brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent (e.g., acetic acid or a chlorinated solvent) would be used. The para-position to the strongly activating hydroxyl group is the most likely site for bromination.

-

Step 3: Work-up and Purification. Following the reaction, a standard aqueous work-up would be performed to remove any unreacted reagents and byproducts. The crude product would then be purified using techniques such as recrystallization or column chromatography to isolate the desired this compound.

Caption: Conceptual synthesis workflow for this compound.

General Reactivity

The chemical reactivity of this compound is governed by the interplay of its functional groups:

-

Phenolic Hydroxyl Group: This group imparts acidic properties and is a site for O-alkylation, O-acylation, and other reactions typical of phenols. It is also a powerful activating group for electrophilic aromatic substitution.

-

Aromatic Ring: The benzene ring is susceptible to further electrophilic substitution, although the existing substituents will influence the position and rate of subsequent reactions. The electron-donating hydroxyl and methyl groups activate the ring, while the electron-withdrawing halogen atoms have a deactivating effect.

-

Halogen Atoms (Bromo and Chloro): The carbon-halogen bonds can participate in various coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitution under specific conditions, providing avenues for further molecular elaboration.

Section 3: Spectral Analysis (Predictive)

As no experimentally determined spectra for this compound have been identified in the public domain, this section provides a predictive analysis based on the expected spectral characteristics of its structural motifs. Commercial suppliers may offer analytical data such as NMR, HPLC, or LC-MS upon request.[3]

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the surrounding substituents.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected for the phenolic -OH proton.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group is anticipated in the upfield region (typically δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy (Predicted)

-

Seven distinct signals would be expected, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. The carbon bearing the hydroxyl group would be significantly deshielded, while the carbons attached to the halogens would also show characteristic shifts.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

-

C-O Stretch: A strong band around 1200 cm⁻¹ is expected for the C-O stretching vibration.

-

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methyl C-H stretches will be observed just below 3000 cm⁻¹.

-

C-Br and C-Cl Stretches: Absorptions for C-Br and C-Cl stretching are expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (221.48 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio) and one chlorine atom (with its two major isotopes, ³⁵Cl and ³⁷Cl, in roughly a 3:1 ratio), resulting in a complex M, M+2, M+4 pattern.

Section 4: Applications in Drug Discovery and Development

Halogenated phenols are a well-established class of compounds in medicinal chemistry, often serving as key intermediates or exhibiting intrinsic biological activity. While specific applications for this compound are not extensively documented, its structural features suggest several potential areas of interest for drug development professionals.

As a Scaffold for Novel Therapeutics

The multiple functional groups on this compound make it an attractive scaffold for chemical modification. The hydroxyl and halogen functionalities provide handles for diversification through various chemical reactions, allowing for the synthesis of a library of derivatives for biological screening. Bromophenols, in general, have been investigated for a range of biological activities, including antioxidant and anticancer properties.[4][5]

Potential Biological Activities

-

Antimicrobial Agents: Phenolic compounds, particularly halogenated ones, are known for their antimicrobial properties. For example, 4-chloro-3-methylphenol is used as a disinfectant and preservative.[6][7][8] The combination of chloro, bromo, and methyl substituents in the target molecule could modulate this activity.

-

Enzyme Inhibitors: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of various enzymes. The overall lipophilicity and electronic properties of the molecule, influenced by the halogens and methyl group, would be critical for its binding affinity and selectivity.

Section 5: Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle this compound with the precautions appropriate for related hazardous chemicals. The safety information for the similar compound 4-bromo-2-chlorophenol provides a useful reference.

-

Hazard Statements: Based on supplier information for this compound, it is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling and Storage:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Section 6: Conclusion

This compound presents as a chemical entity with significant potential for further investigation, particularly in the realms of synthetic and medicinal chemistry. While a comprehensive experimental characterization is not yet publicly available, its structural analogy to well-studied halogenated phenols allows for a reasoned prediction of its chemical properties and reactivity. This guide provides a foundational understanding for researchers, highlighting the need for empirical validation of the predicted data. As a versatile building block, this compound offers a platform for the development of novel compounds with potentially valuable biological activities.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].

-

Semantic Scholar. Synthesis, characterization, crystal structure and thermal behavior of 4-Bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol and its oxido-vanadium(V) complexes. Available from: [Link].

-

Hot Deal this compound And More. Available from: [Link].

- ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Available from: https://www.researchgate.net/figure/b-FT-IR-spectra-of-4-bromo-2-E-phenyliminomethylphenol_fig2_279549339.

-

Ningbo Inno Pharmchem Co.,Ltd. Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. Available from: [Link].

-

ResearchGate. Synthesis, characterisation and antimicrobial evaluation of 4-bromo-2-[(dodecylimino)methyl]phenol and 4-bromo-2-[(hexadecylimino)methyl]phenol. Available from: [Link].

-

Chemsrc. 4-Bromo-3-methylphenol | CAS#:14472-14-1. Available from: [Link].

-

The Journal of the Serbian Chemical Society. View of Green route for efficient synthesis of metal complexes of 4-bromo-2-((E)-((2-hydroxyphenyl)imino)methyl)-6-((E)-(3- -nitrophenyl)diazenyl)phenol and its anti-hyperglycemia, anticancer and antimicrobial assessment. Available from: [Link].

-

ChemSupply Australia Pty Ltd. Material Safety Data Sheet - BROMOCRESOL GREEN. Available from: [Link].

- Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols.

-

ResearchGate. (PDF) 4-Bromo-2-[(phenylimino)methyl]phenol. Available from: [Link].

-

Ataman Kimya. 4-chloro-3-methyl-phenol. Available from: [Link].

-

LookChem. Cas 21816-08-0,3-Bromoadamantane-1-carboxylic acid. Available from: [Link].

-

National Institutes of Health. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available from: [Link].

-

PubChem. 4-Bromo-2-chlorophenol. National Center for Biotechnology Information. Available from: [Link].

-

ResearchGate. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available from: [Link].

-

ChemUniverse. This compound [Q10264]. Available from: [Link].

-

National Institutes of Health. Tailored Functionalization of Natural Phenols to Improve Biological Activity. Available from: [Link].

-

ResearchGate. 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. Available from: [Link].

-

Wikipedia. p-Chlorocresol. Available from: [Link].

-

PubChem. 4-Bromo-m-cresol. National Center for Biotechnology Information. Available from: [Link].

-

mzCloud. 4 Chloro 3 methylphenol. Available from: [Link].

-

MDPI. Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Available from: [Link].

-

Canada.ca. Draft Screening Assessment Phenol, 4-chloro-3-methyl- (Chlorocresol). Available from: [Link].

-

Canada.ca. Screening assessment phenol, 4-chloro-3-methyl- (Chlorocresol). Available from: [Link].

-

The Good Scents Company. 4-chloro-3-methyl phenol. Available from: [Link].

Sources

- 1. This compound | C7H6BrClO | CID 118157062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 1799612-08-0|this compound|BLD Pharm [bldpharm.com]

- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]

- 8. atamankimya.com [atamankimya.com]

An In-Depth Technical Guide to 4-Bromo-2-chloro-3-methylphenol: A Versatile Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of halogenated aromatic compounds is a cornerstone of molecular design and development. Among these, 4-Bromo-2-chloro-3-methylphenol emerges as a compound of significant interest. Its trifunctionalized aromatic core, featuring hydroxyl, chloro, and bromo groups alongside a methyl substituent, offers a rich platform for a diverse array of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, positioning it as a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents.

While not as extensively documented as some common reagents, the unique substitution pattern of this compound presents a distinct set of reactive sites, allowing for regioselective modifications. This technical guide will delve into the nuanced chemistry of this molecule, offering insights into its reactivity and utility as a synthetic precursor.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is foundational to its chemical behavior. The phenol moiety confers acidic properties and directs electrophilic substitution, while the bromine and chlorine atoms provide handles for cross-coupling reactions and other nucleophilic substitutions. The methyl group offers a site for potential functionalization and influences the electronic properties of the aromatic ring.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| CAS Number | 1799612-08-0 | |

| Molecular Formula | C₇H₆BrClO | |

| Molecular Weight | 221.48 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | CC1=C(C=CC(=C1Cl)O)Br | |

| InChI Key | WBKZGVNOJVYDTD-UHFFFAOYSA-N |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.866,0.5!"]; C3 [label="C", pos="-0.866,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.866,-0.5!"]; C6 [label="C", pos="0.866,0.5!"];

C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

O [label="OH", pos="1.732,1!", color="#EA4335"]; Cl [label="Cl", pos="-1.732,1!", color="#34A853"]; C_Me [label="CH₃", pos="-1.732,-1!", color="#4285F4"]; Br [label="Br", pos="0,-2!", color="#FBBC05"];

C6 -- O [label=""]; C2 -- Cl [label=""]; C3 -- C_Me [label=""]; C4 -- Br [label=""];

// Invisible nodes for positioning labels N1 [label="1", pos="0.433,0.75!", shape=none, fontcolor="#5F6368"]; N2 [label="2", pos="-0.433,0.75!", shape=none, fontcolor="#5F6368"]; N3 [label="3", pos="-1.1,0!", shape=none, fontcolor="#5F6368"]; N4 [label="4", pos="-0.433,-0.75!", shape=none, fontcolor="#5F6368"]; N5 [label="5", pos="0.433,-0.75!", shape=none, fontcolor="#5F6368"]; N6 [label="6", pos="1.1,0!", shape=none, fontcolor="#5F6368"]; }

Synthesis and Reactivity

Postulated Synthetic Pathway

A likely synthetic approach would start with the chlorination of 3-methylphenol (m-cresol), followed by bromination. The directing effects of the hydroxyl and methyl groups would guide the regioselectivity of these electrophilic aromatic substitution reactions.

Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol based on general procedures for the halogenation of phenols.[1][2] This protocol should be validated and optimized in a laboratory setting.

Step 1: Chlorination of 3-Methylphenol

-

To a solution of 3-methylphenol in a suitable inert solvent (e.g., dichloromethane or chloroform), add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) dropwise at a controlled temperature (e.g., 0-5 °C).

-

The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of optimal conversion to 2-chloro-3-methylphenol.

-

Upon completion, the reaction is quenched with water or a mild base, and the organic layer is separated, washed, dried, and concentrated under reduced pressure.

-

Purification of the crude product would likely be achieved through distillation or column chromatography to isolate 2-chloro-3-methylphenol.

Step 2: Bromination of 2-Chloro-3-methylphenol

-

Dissolve the purified 2-chloro-3-methylphenol in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The hydroxyl group and the existing substituents will direct the bromine to the 4-position.

-

Stir the reaction mixture until TLC or GC analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture into water to precipitate the crude product.

-

Collect the solid by filtration, wash with water to remove acetic acid, and dry.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) would yield purified this compound.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. It can undergo O-alkylation, O-acylation, and other related transformations. The hydroxyl group is also a strong activating group for electrophilic aromatic substitution, although the ring is already fully substituted.

-

Bromine and Chlorine Atoms: These halogens can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom is generally more reactive than the chlorine atom in such reactions.

-

Methyl Group: The methyl group can potentially be functionalized through free-radical halogenation, although this would require harsh conditions that might affect other parts of the molecule.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely available in public databases, its expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet for the methyl group protons would appear in the upfield region, and a broad singlet for the hydroxyl proton, the chemical shift of which would be dependent on concentration and solvent.

-

¹³C NMR: The spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon bearing the hydroxyl group being the most downfield, followed by the other aromatic carbons, and finally the methyl carbon in the most upfield region.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹. The aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 220, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). Fragmentation patterns would likely involve the loss of the methyl group, halogens, and other small fragments.

Applications in Drug Discovery and Development

Halogenated phenols are a well-established class of intermediates in the synthesis of pharmaceuticals. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and lipophilicity.

While there are no prominent examples in the public domain of this compound being directly used in the synthesis of a marketed drug, its structural motifs are present in various biologically active compounds. Its utility can be inferred from the applications of structurally similar building blocks.

A Versatile Scaffold for Bioactive Molecules

The trifunctionalized nature of this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. The differential reactivity of the hydroxyl group and the two halogen atoms allows for a stepwise and controlled diversification of the molecular scaffold.

For instance, a recent study detailed the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which exhibited promising antibacterial activity against extensively drug-resistant Salmonella Typhi and inhibitory activity against alkaline phosphatase.[3] This highlights the potential of the 4-bromo-3-methylphenyl moiety as a key component in the development of new anti-infective and enzyme-inhibiting agents. This compound could serve as a precursor to analogous structures with potentially modulated biological activities.

Role in Fragment-Based Drug Discovery

The relatively small and functionalized nature of this compound also makes it a suitable candidate for fragment-based drug discovery (FBDD). In this approach, small molecular fragments are screened for their ability to bind to a biological target. Hits from these screens can then be elaborated into more potent lead compounds. The multiple functional groups on this compound provide vectors for the growth of the fragment into a larger, more drug-like molecule.

Conclusion and Future Outlook

This compound represents a versatile and valuable, albeit under-documented, chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique substitution pattern offers a rich chemical space for the development of novel molecular architectures. While detailed experimental data and specific applications in marketed pharmaceuticals are not yet prevalent in the public literature, the foundational principles of its synthesis and reactivity are well-established.

For researchers and drug development professionals, this compound should be considered a promising building block for the creation of diverse chemical libraries and as a starting point for the synthesis of complex target molecules. Further exploration of its synthetic utility and biological activity is warranted and is likely to unveil new opportunities in the quest for novel therapeutic agents. The continued interest in halogenated scaffolds in medicinal chemistry suggests that the importance of intermediates like this compound will only continue to grow.

References

-

PubChem. Compound Summary for CID 118157062, this compound. National Center for Biotechnology Information. [Link].

- Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols. .

-

Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. [Link].

-

The Crucial Role of 4-Bromo-2-methylphenol in Pharmaceutical Synthesis. [Link].

-

4-Bromo-3-methylphenol: A Versatile Intermediate for Chemical Research and Industry. [Link].

- Google Patents. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols. .

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link].

Sources

A Technical Guide to 4-Bromo-2-chloro-3-methylphenol: Nomenclature, Properties, Synthesis, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, halogenated phenols represent a cornerstone class of intermediates. Their unique electronic properties and versatile reactivity make them indispensable building blocks for constructing complex molecular architectures. Among these, 4-Bromo-2-chloro-3-methylphenol is a substituted phenol of significant interest. Its trifunctional nature—possessing a nucleophilic hydroxyl group and two distinct halogen atoms (bromine and chlorine) at specific positions on the aromatic ring—provides a rich platform for regioselective chemical modifications.

This technical guide offers an in-depth exploration of this compound, designed for researchers, chemists, and drug development professionals. The document moves beyond a simple recitation of data, providing a causal explanation for its synthetic pathways, exploring its potential applications based on established principles of medicinal chemistry, and detailing robust protocols for its handling and use. The objective is to equip the scientific community with the foundational knowledge required to effectively leverage this compound in advanced research and development projects.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is critical for reproducibility and safety in research. The nomenclature and structural identifiers for this compound are outlined below.

2.1 IUPAC Name The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .[1]

2.2 Synonyms and Identifiers For ease of reference across chemical databases and supplier catalogs, the compound is also known by several other identifiers.

| Identifier Type | Value |

| CAS Number | 1799612-08-0 |

| Molecular Formula | C₇H₆BrClO |

| PubChem CID | 118157062 |

| InChIKey | WBKZGVNOJVYDTD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1Cl)O)Br |

Source: PubChem Database.[1]

2.3 Chemical Structure The 2D structure of this compound is depicted below, showing the relative positions of the hydroxyl, methyl, chloro, and bromo substituents on the phenol ring.

Figure 1. 2D Structure of this compound.

Figure 1. 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its safety profile. The table below summarizes the key computed and, where available, experimental properties of this compound.

| Property | Value | Source |

| Molecular Weight | 221.48 g/mol | PubChem[1] |

| Appearance | White to off-white solid (predicted based on analogs) | N/A |

| Melting Point | 59-61 °C (for the related 4-bromo-3-methylphenol) | Sigma-Aldrich[2] |

| Boiling Point | 142-145 °C / 23 mmHg (for 4-bromo-3-methylphenol) | Sigma-Aldrich[2] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 1 | PubChem[1] |

| LogP (Computed) | 3.2 | PubChem[1] |

Note: Experimental data for this compound is limited. Data for structurally similar compounds are provided for context.

Synthesis and Reactivity

The synthesis of this compound relies on the principles of electrophilic aromatic substitution, where the directing effects of the existing substituents on the phenol ring guide the regioselective installation of the bromine atom.

Rationale for Synthetic Strategy

The most logical precursor for this molecule is 2-chloro-3-methylphenol. The synthetic strategy involves the electrophilic bromination of this starting material. The regiochemical outcome of this reaction is governed by the cumulative electronic and steric effects of the substituents:

-

Hydroxyl (-OH) group: A powerful activating, ortho, para-directing group. It strongly favors substitution at the C4 (para) and C6 (ortho) positions.

-

Methyl (-CH₃) group: A weakly activating, ortho, para-directing group.

-

Chloro (-Cl) group: A deactivating, but ortho, para-directing group.

The C4 position is para to the strongly activating hydroxyl group and is the most electronically favored site for substitution. The C6 position, while also activated by the hydroxyl group, is sterically hindered by the adjacent chloro group. Therefore, bromination is highly likely to proceed with high regioselectivity at the C4 position.

Proposed Synthetic Pathway

The proposed reaction involves treating 2-chloro-3-methylphenol with an electrophilic bromine source, such as molecular bromine (Br₂) in a suitable solvent like acetic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the selective bromination of substituted phenols.[3]

Materials:

-

2-Chloro-3-methylphenol (1.0 eq)

-

Molecular Bromine (Br₂) (1.05 eq)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-methylphenol (e.g., 10.0 g) in glacial acetic acid (100 mL). Cool the flask in an ice bath to 0-5 °C.

-

Reagent Addition: In a dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C. The causality here is critical: slow, cold addition prevents over-bromination and minimizes side reactions by controlling the exothermic process.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water (400 mL). A precipitate may form. Add saturated sodium thiosulfate solution dropwise until the orange/red color of excess bromine disappears. This step neutralizes the unreacted brominating agent, making the workup safer and cleaner.

-

Extraction (Workup): Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to remove acetic acid, followed by brine (1 x 100 mL). The bicarbonate wash is a self-validating step; effervescence will cease when the acid is fully neutralized.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate or scaffold. Its utility stems from the orthogonal reactivity of its functional groups.

Role as a Synthetic Intermediate

The true value of this molecule lies in its capacity for selective, stepwise functionalization:

-

The Phenolic -OH: Can undergo Williamson ether synthesis to introduce diverse side chains, or esterification. It also activates the ring for further electrophilic substitutions if desired.

-

The Bromo (-Br) group: Is an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the formation of C-C, C-N, and C-O bonds, enabling the assembly of complex biaryl systems or the introduction of amine functionalities common in APIs.

-

The Chloro (-Cl) group: Is generally less reactive in cross-coupling reactions than the bromo group, allowing for selective reaction at the C-Br bond. However, under more forcing conditions, it can also be functionalized, providing a second site for molecular elaboration.

This differential reactivity is a key asset in designing multi-step syntheses of complex drug candidates.[4]

Impact of Halogenation in Medicinal Chemistry

The incorporation of chlorine and bromine into a drug candidate is a well-established strategy in medicinal chemistry to fine-tune its pharmacological profile.[5]

-

Lipophilicity: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Metabolic Stability: The presence of a halogen atom at a position susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block that metabolic pathway, thereby increasing the drug's half-life.

-

Binding Affinity: Halogen atoms can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can significantly enhance the binding affinity and selectivity of a ligand for its target.[6]

Potential in Bioactive Scaffolds

Derivatives of bromophenols, sourced from both natural and synthetic origins, have demonstrated a wide range of biological activities, including antioxidant, anticancer, and antimicrobial properties.[7][8][9] Research has shown that certain bromophenol derivatives can induce apoptosis in cancer cells and ameliorate oxidative stress.[7][9] While the specific biological activity of this compound is not extensively documented, its structure provides a robust starting point for creating libraries of novel compounds to be screened for therapeutic potential.

Safety and Handling

As a halogenated phenol, this compound should be handled with appropriate care. The following safety information is based on data for structurally related compounds like 4-bromo-2-chlorophenol and 4-bromo-3-methylphenol.[10][11][12]

GHS Hazard Classification (Anticipated):

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[10]

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[10]

Conclusion

This compound is a chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined structure, characterized by multiple, orthogonally reactive functional groups, makes it an ideal building block for creating complex molecules. A logical and high-yielding synthetic route is readily accessible through the selective bromination of 2-chloro-3-methylphenol. By serving as a scaffold for diversification via cross-coupling, etherification, and other reactions, this compound provides a pathway to novel chemical entities with tailored physicochemical and pharmacological properties. Adherence to appropriate safety protocols is essential when handling this compound to mitigate potential hazards.

References

- 1. This compound | C7H6BrClO | CID 118157062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-methylphenol 98 14472-14-1 [sigmaaldrich.com]

- 3. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Spectroscopic and Structural Elucidation of 4-Bromo-2-chloro-3-methylphenol

This in-depth technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Bromo-2-chloro-3-methylphenol, a halogenated aromatic compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, the following sections are designed to offer not just raw data, but a foundational understanding of the principles behind the spectral interpretations, ensuring both scientific rigor and practical applicability for researchers in the field.

The structural confirmation of a synthesized molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and unambiguous characterization of the molecule. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, explaining the rationale behind the spectral features.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure, including the spatial arrangement of atoms and their connectivity.

Caption: Chemical structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. The chemical shift, integration, and multiplicity of each signal are critical for structural assignment.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~ 10.0 - 11.0 | 1H | Singlet (broad) | -OH |

| ~ 7.2 - 7.5 | 1H | Doublet | Ar-H |

| ~ 6.8 - 7.1 | 1H | Doublet | Ar-H |

| ~ 2.3 - 2.5 | 3H | Singlet | -CH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. The spectrum is typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals:

-

Hydroxyl Proton (-OH): A broad singlet is anticipated in the downfield region (around 10-11 ppm), characteristic of a phenolic hydroxyl group. The broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are in different chemical environments and are expected to appear as two doublets. The proton ortho to the hydroxyl group will be more deshielded (further downfield) than the proton meta to it. The coupling between these two adjacent protons will result in the doublet splitting pattern.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a singlet in the upfield region (around 2.3-2.5 ppm). The absence of adjacent protons results in a singlet multiplicity.

Caption: Visualization of distinct proton environments in this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-OH |

| ~ 130 - 135 | C-Br |

| ~ 125 - 130 | C-Cl |

| ~ 120 - 125 | C-CH₃ |

| ~ 115 - 120 (x2) | Ar-CH |

| ~ 15 - 20 | -CH₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer is used.

-

Data Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The solvent peaks are used for referencing.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule:

-

Aromatic Carbons: The six aromatic carbons are all in different electronic environments and will thus have unique chemical shifts. The carbon attached to the hydroxyl group (C-OH) will be the most deshielded (furthest downfield). The carbons attached to the bromine (C-Br) and chlorine (C-Cl) will also be significantly downfield. The carbon bearing the methyl group and the two carbons with attached protons will appear at intermediate chemical shifts.

-

Methyl Carbon: The carbon of the methyl group will be the most shielded and will appear at the highest field (lowest ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Functional Group |

| 3200 - 3600 (broad) | O-H stretch (phenolic) |

| 2850 - 3000 | C-H stretch (aromatic and methyl) |

| 1450 - 1600 | C=C stretch (aromatic ring) |

| 1200 - 1300 | C-O stretch (phenol) |

| 1000 - 1100 | C-Cl stretch |

| 500 - 600 | C-Br stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid sample with potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. The data is typically presented as a plot of transmittance versus wavenumber.

Interpretation of the IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups:

-

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the O-H stretching vibration of the phenolic hydroxyl group.

-

Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the aromatic ring and the methyl group.

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations between 1450 and 1600 cm⁻¹.

-

The C-O stretch of the phenol is expected around 1200-1300 cm⁻¹.

-

The C-Cl and C-Br stretching vibrations will appear in the fingerprint region, typically between 1000-1100 cm⁻¹ and 500-600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Proposed Fragment |

| 220, 222, 224 | High | [M]⁺ (Molecular Ion) |

| 205, 207, 209 | Moderate | [M - CH₃]⁺ |

| 141, 143 | Moderate | [M - Br]⁺ |

| 185, 187 | Low | [M - Cl]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is of utmost importance as it gives the molecular weight of the compound. For this compound (C₇H₆BrClO), the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion. The most abundant peaks will be at m/z 220 (for C₇H₆⁷⁹Br³⁵ClO) and 222 (for C₇H₆⁸¹Br³⁵ClO and C₇H₆⁷⁹Br³⁷ClO), with a smaller peak at m/z 224 (for C₇H₆⁸¹Br³⁷ClO).

-

Fragmentation Pattern: The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule would include the loss of a methyl radical ([M - CH₃]⁺), a bromine atom ([M - Br]⁺), or a chlorine atom ([M - Cl]⁺), each of which will also exhibit a characteristic isotopic pattern.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unequivocal method for the structural elucidation of this compound. The predicted spectroscopic data, based on established principles and data from analogous compounds, offer a clear roadmap for researchers to confirm the identity and purity of this compound in a laboratory setting. Each technique offers complementary information, and together they form a self-validating system for structural confirmation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]]

-

NIST. (n.d.). Phenol, 4-bromo-2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]2][3]

-

Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. (2023). Molecules. Retrieved from [Link]1]

Sources

A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-Bromo-2-chloro-3-methylphenol

This guide provides an in-depth, technical walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 4-bromo-2-chloro-3-methylphenol. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative. It details the journey from obtaining a suitable single crystal to the final validation and interpretation of the atomic-level architecture, grounding each step in authoritative scientific principles.

Foreword: The Imperative of Structural Certainty

In the landscape of molecular sciences, particularly in pharmaceutical development, absolute structural knowledge is not a luxury—it is the bedrock of rational design and innovation.[1][2] For a molecule like this compound (C₇H₆BrClO), a halogenated aromatic compound, its three-dimensional structure dictates its physical properties and its potential interactions with biological targets.[3][4] X-ray crystallography remains the unparalleled method for providing unambiguous, high-resolution structural data, revealing the precise arrangement of atoms, bond lengths, angles, and the subtle intermolecular forces that govern the crystalline state.[2]

This guide is structured to provide not just a protocol, but a field-proven methodology for the complete crystal structure determination of this compound, serving as a comprehensive framework for the analysis of similar small organic molecules.

Part 1: The Foundation—Crystal Growth and Sample Preparation

The success of a single-crystal X-ray diffraction experiment is contingent upon the quality of the crystal.[5][6] A well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm) is the prerequisite for collecting high-quality diffraction data.[7] For a small organic molecule like this compound, several classical crystallization techniques are effective. The choice of method is guided by the compound's solubility profile and the desired rate of crystallization.

Expert Insight: Selecting a Crystallization Strategy

The goal of crystallization is to guide molecules from a disordered state (in solution) to a highly ordered, crystalline lattice slowly and methodically. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals, which are unsuitable for SCXRD. The selection of a solvent system is therefore critical. An ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures. For this compound, solvents such as ethanol, methanol, acetone, or ethyl acetate, and co-solvent systems with less polar solvents like hexane or toluene, are excellent starting points.

Caption: Decision workflow for selecting a suitable crystallization method.

Protocol 1.1: Crystallization by Slow Evaporation

This is often the simplest and most direct method for compounds that are sparingly soluble at room temperature.[8]

-

Solubilization: Dissolve a small quantity (5-10 mg) of purified this compound in the minimum amount of a suitable solvent (e.g., ethanol) in a small, clean vial. Gentle warming may be required to achieve full dissolution.

-

Filtration (Optional): If any particulate matter is visible, filter the warm solution through a small cotton or glass wool plug into a clean vial to remove nucleation-inducing impurities.

-

Evaporation: Cover the vial with a cap or parafilm containing a few pinpricks. This slows the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free location (e.g., a drawer or a dedicated crystallization chamber) and allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once well-formed crystals appear, carefully harvest them using a spatula or mounting loop.

Protocol 1.2: Crystallization by Vapor Diffusion

This technique is highly effective when a compound is too soluble for slow evaporation and is excellent for growing high-quality crystals from milligram-scale quantities.[8][9]

-

Preparation: In a small, open container (e.g., a 1-dram vial), dissolve 2-5 mg of the compound in a minimal volume (1-2 drops) of a relatively non-volatile solvent in which it is highly soluble (the "solvent").

-

Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar). Add a larger volume (2-3 mL) of a more volatile "anti-solvent" to the outer container. The anti-solvent must be miscible with the solvent, but one in which the compound is poorly soluble (e.g., hexane or diethyl ether as the anti-solvent for an ethanol solution).

-

Diffusion: Seal the outer container. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the overall solubility of the compound and inducing slow crystallization.

-

Incubation & Harvesting: Allow the system to equilibrate undisturbed for several days. Harvest the resulting crystals as described previously.